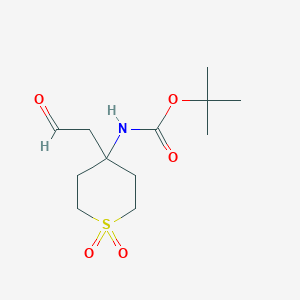

tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate

Description

tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate is a specialized organic compound featuring a tetrahydrothiopyran ring system modified with a sulfone group (1,1-dioxido), a 2-oxoethyl substituent at the 4-position, and a tert-butoxycarbonyl (Boc) carbamate protecting group. The sulfone moiety enhances polarity and stability, while the Boc group is commonly employed to protect amines during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)thian-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5S/c1-11(2,3)18-10(15)13-12(4-7-14)5-8-19(16,17)9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMIEOFAIPXBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate typically involves the reaction of a thiopyran derivative with tert-butyl carbamate under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be further oxidized to form sulfone or sulfoxide derivatives.

Reduction: The carbonyl group in the oxoethyl side chain can be reduced to form alcohol derivatives.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing thiopyran derivatives exhibit promising anticancer properties. For instance, studies have shown that similar thiopyran compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The incorporation of the carbamate functional group enhances the bioavailability and efficacy of these compounds in cancer therapy .

1.2 Antimicrobial Properties

Compounds like tert-butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate have been evaluated for their antimicrobial activity against various pathogens. Preliminary studies suggest that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Table 1: Summary of Anticancer and Antimicrobial Studies

| Study Reference | Activity Type | Observed Effects |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Significant inhibition of bacterial growth |

Agricultural Applications

2.1 Pesticide Development

The compound's structural properties suggest potential use as a pesticide or herbicide. Research into similar thiopyran derivatives has shown effectiveness in controlling pests while being less harmful to non-target organisms. This application is crucial for developing environmentally friendly agricultural practices .

2.2 Growth Regulators

There is ongoing research into the use of thiopyran derivatives as plant growth regulators. These compounds can enhance plant growth and yield by modulating hormonal pathways within plants, leading to improved agricultural productivity .

Materials Science

3.1 Polymer Synthesis

this compound can be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can lead to materials with specific functionalities suitable for various industrial applications .

3.2 Nanocomposites

Research is exploring the integration of this compound into nanocomposites to improve their mechanical strength and thermal resistance. These materials could have applications in electronics, automotive parts, and construction materials .

Mechanism of Action

The mechanism of action of tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways . The thiopyran ring and carbamate group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound

- Core structure : Tetrahydro-2H-thiopyran (sulfur-containing six-membered ring).

- Key substituents :

- 1,1-Dioxido (sulfone) group.

- 2-Oxoethyl (ketone-containing ethyl chain).

- Boc-protected carbamate at the 4-position.

- Properties : High polarity due to the sulfone group; ketone enables further functionalization (e.g., nucleophilic additions).

Compound 263 (tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate)

- Core structure : Tetrahydro-2H-pyran (oxygen-containing six-membered ring).

- Key substituents: Boc-protected carbamate. Aminomethyl group.

- Comparison: Replaces sulfur with oxygen, reducing oxidation state and polarity. Lacks sulfone and ketone groups, limiting reactivity in certain transformations. The aminomethyl group allows for direct coupling reactions, whereas the target compound’s ketone may require activation.

Compound 299 (tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate)

- Core structure : Cyclohexyl ring with methoxy and pyrimidine substituents.

- Key substituents :

- Boc-protected carbamate.

- Chloro-iodopyrimidine group.

- Methoxy group.

- Comparison :

- Incorporates a pyrimidine ring, enabling aromatic interactions in medicinal chemistry.

- Iodine and chlorine substituents enhance electrophilicity for cross-coupling reactions.

- The target compound’s sulfone and ketone offer distinct electronic and steric profiles compared to this halogenated derivative.

Target Compound

- Potential for sulfone introduction via oxidation of a sulfide precursor.

Compound 263

- Synthesized via Boc protection of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine using Boc₂O in dichloromethane at -78°C.

- Highlights the importance of temperature control and pH adjustment during workup.

Compound 266 (tert-Butyl ((4-((2-chloro-5-(3,3-diethoxyprop-1-yn-1-yl)pyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate)

- Synthesized via Sonogashira coupling, employing Pd(PPh₃)₂Cl₂ and CuI catalysts.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Functional Groups | Synthesis Highlights | Potential Applications |

|---|---|---|---|---|

| Target Compound | Thiopyran sulfone | Sulfone, ketone, Boc carbamate | Likely involves sulfone oxidation | Pharmaceutical intermediate |

| Compound 263 (Ev3) | Tetrahydro-2H-pyran | Boc carbamate, aminomethyl | Boc protection at -78°C | Precursor for coupling reactions |

| Compound 299 (Ev7) | Cyclohexyl-pyrimidine | Boc carbamate, chloro-iodopyrimidine | Pd-catalyzed cross-coupling | Kinase inhibitor scaffold |

| Example 75 (Ev6) | Pyrazolo-pyrimidine | Boc carbamate, thiazole | Suzuki-Miyaura coupling | Anticancer agent development |

Biological Activity

tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dioxido group and a tetrahydrothiopyran moiety. Its chemical formula is C10H15N3O4S, and it has been studied for various pharmacological effects.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can help in reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Cytotoxic Effects : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects are attributed to the activation of caspases and modulation of mitochondrial pathways.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating strong antimicrobial potential.

- Antioxidant Activity Assessment : In a DPPH radical scavenging assay, the compound exhibited an IC50 value of 30 µM, demonstrating its ability to neutralize free radicals effectively.

- Cytotoxicity in Cancer Research : A recent study on breast cancer cell lines reported that treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 25 µM after 48 hours, suggesting potent anticancer activity.

Data Summary

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl carbamate derivatives like this compound?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters, including solvent polarity (e.g., DMF vs. THF), temperature control (to avoid thermal decomposition, as noted in safety protocols ), and catalytic systems (e.g., palladium or enzyme-mediated reactions). For intermediates with reactive groups like the 2-oxoethyl moiety, protecting group strategies (e.g., tert-butyl carbamate stability under acidic/basic conditions) must be validated via TLC or HPLC monitoring. Orthogonal characterization (NMR, IR, mass spectrometry) is critical to confirm structural integrity at each step .

Q. How should researchers handle safety and stability concerns during experimental workflows?

Methodological Answer: Strict adherence to GHS guidelines is essential. The compound’s sulfone group (1,1-dioxido) may pose oxidative hazards, requiring inert atmosphere handling . Storage must avoid moisture and high temperatures (recommended: –20°C in sealed, desiccated containers) . For accidental exposure, immediate decontamination protocols (e.g., ethanol rinsing for skin contact) and medical consultation with SDS documentation are advised .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry and functional groups?

Methodological Answer: High-resolution H/C NMR is essential for confirming the tetrahydro-2H-thiopyran ring conformation and carbamate linkage. For example, tert-butyl protons typically resonate at δ 1.3–1.5 ppm, while the 2-oxoethyl group shows distinct carbonyl signals (~δ 2.7 ppm for adjacent CH) . X-ray crystallography or NOESY experiments can resolve stereochemical ambiguities in the tetrahydrothiopyran core .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or synthetic yields across studies?

Methodological Answer: Contradictions often arise from subtle differences in reaction conditions or impurities. Reproduce experiments with rigorous control of variables (e.g., trace water content in solvents). Cross-validate results using orthogonal methods: for example, compare NMR data with structurally analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate, δ 8.22 ppm for aromatic protons) . Statistical tools (e.g., ANOVA for yield comparisons) and peer-reviewed spectral databases (PubChem, EPA DSSTox) should be prioritized over vendor-provided data .

Q. What strategies are effective for evaluating the compound’s reactivity in complex synthetic pathways (e.g., peptide coupling or cross-coupling reactions)?

Methodological Answer: Use diagnostic "informer" libraries (e.g., aryl halide libraries) to benchmark reactivity. For instance, Merck’s Aryl Halide Chemistry Informer Library enables comparative analysis of coupling efficiency under varying catalytic conditions (e.g., Pd vs. Cu) . Kinetic studies (e.g., monitoring by in situ IR) can identify rate-limiting steps, while computational modeling (DFT for transition-state analysis) clarifies electronic effects of the sulfone and oxoethyl groups .

Q. How does the stereoelectronic environment of the tetrahydro-2H-thiopyran ring influence biological activity or enzymatic interactions?

Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes, leveraging the sulfone group’s electron-withdrawing properties. Compare with analogs lacking the 1,1-dioxido group to isolate electronic effects. In vitro assays (e.g., fluorogenic substrate turnover) should be paired with mutagenesis studies to validate hypothesized interactions .

Q. What methodologies are recommended for assessing environmental or metabolic degradation pathways?

Methodological Answer: Hydrolysis studies under simulated physiological conditions (pH 7.4 buffer, 37°C) can track carbamate cleavage via LC-MS. For environmental persistence, OECD 301B biodegradation tests are applicable. Isotopic labeling (e.g., C at the oxoethyl group) enables precise metabolite identification in soil/water systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., enzyme inhibition vs. no observed effect)?

Methodological Answer: Re-evaluate assay conditions: buffer composition (e.g., divalent cations affecting enzyme stability), compound solubility (use DMSO controls ≤0.1%), and purity (HPLC ≥95%). Compare with structurally validated controls (e.g., tert-butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate) to isolate scaffold-specific effects . Dose-response curves (IC) and replicate experiments (n ≥ 3) are mandatory to confirm activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.